1-Bromo-3,3,4,4-tetrafluoropyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3,3,4,4-tetrafluoropyrrolidine-2,5-dione is a chemical compound characterized by a five-membered pyrrolidine ring substituted with bromine and fluorine atoms
Vorbereitungsmethoden
The synthesis of 1-Bromo-3,3,4,4-tetrafluoropyrrolidine-2,5-dione typically involves the bromination and fluorination of pyrrolidine-2,5-dione. The reaction conditions often require the use of bromine and fluorine sources under controlled temperature and pressure to ensure selective substitution at the desired positions. Industrial production methods may involve the use of specialized reactors and catalysts to optimize yield and purity.
Analyse Chemischer Reaktionen
1-Bromo-3,3,4,4-tetrafluoropyrrolidine-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to the compound, often catalyzed by transition metals.
Common reagents used in these reactions include halogenating agents, reducing agents, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3,3,4,4-tetrafluoropyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-3,3,4,4-tetrafluoropyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3,3,4,4-tetrafluoropyrrolidine-2,5-dione can be compared with other fluorinated pyrrolidine derivatives:
1-Bromo-3,3,4,4-tetrafluoro-1-butanol: Similar in structure but differs in the functional group attached to the pyrrolidine ring.
1-Bromo-4-fluoronaphthalene: Contains a bromine and fluorine substitution but on a naphthalene ring instead of pyrrolidine.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
425-36-5 |
---|---|
Molekularformel |
C4BrF4NO2 |
Molekulargewicht |
249.95 g/mol |
IUPAC-Name |
1-bromo-3,3,4,4-tetrafluoropyrrolidine-2,5-dione |
InChI |
InChI=1S/C4BrF4NO2/c5-10-1(11)3(6,7)4(8,9)2(10)12 |
InChI-Schlüssel |
KWDJYEDQIJDOJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=O)C(C(C(=O)N1Br)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.